

In-depth Technical Guide: The Mechanism of Action of ORM-3819

Author: BenchChem Technical Support Team. **Date:** December 2025

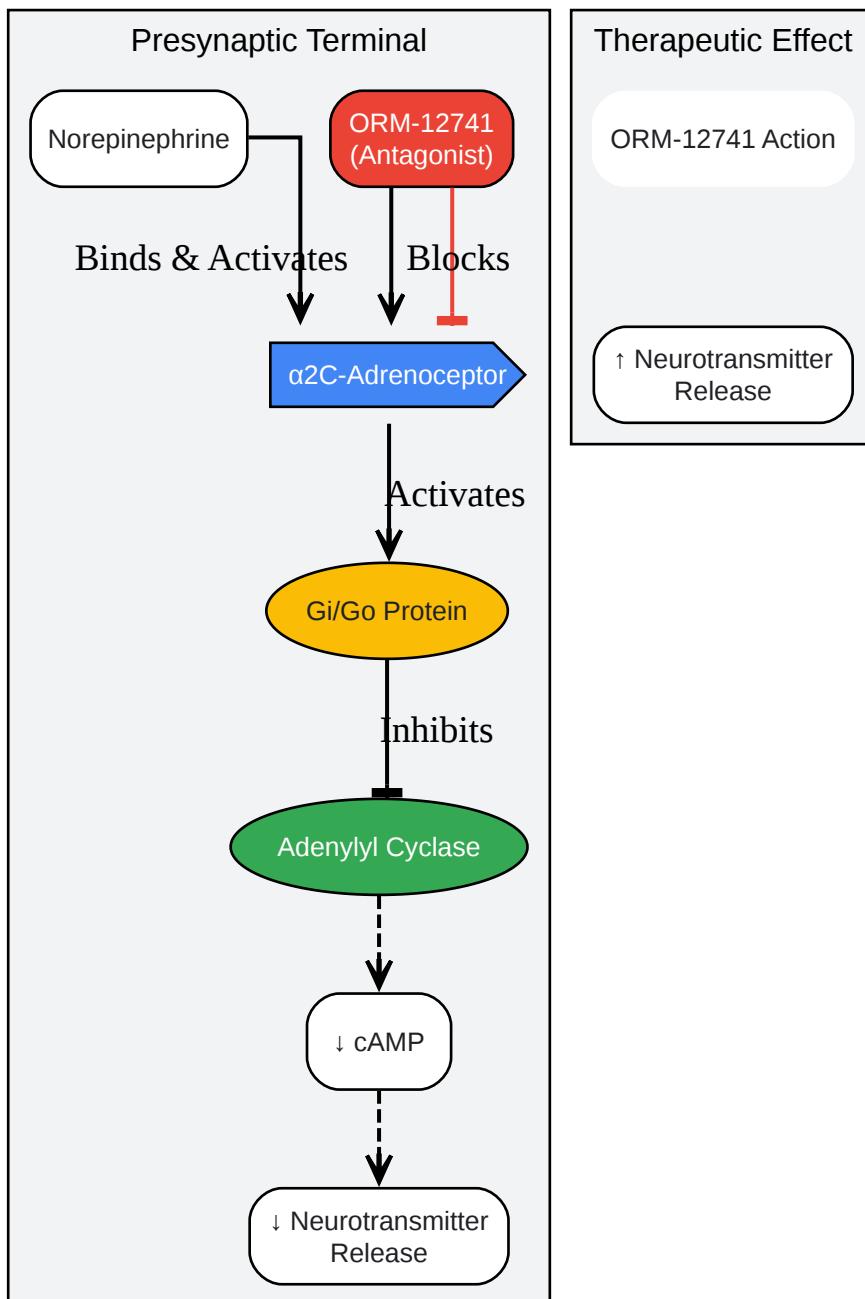
Compound of Interest

Compound Name:	ORM-3819
Cat. No.:	B15579920

[Get Quote](#)

Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and corporate communications, no specific information has been found for a compound designated as "**ORM-3819**." It is possible that this is an internal project code that has not been disclosed publicly, a discontinued program, or a misidentification.

This guide will, therefore, provide a detailed overview of a closely related and well-documented compound from the same company, ORM-12741, a selective antagonist of the alpha-2C adrenoceptor. The advanced stage of research on ORM-12741 offers significant insights into a potential area of therapeutic development that **ORM-3819** may have been related to.


Core Focus: Alpha-2C Adrenoceptor Antagonism

The primary mechanism of action for compounds in this class, including the extensively studied ORM-12741, is the selective blockade of the α 2C-adrenoceptor.^[1] These receptors are a subtype of adrenergic receptors that are primarily expressed in the central nervous system, particularly in regions crucial for cognition, mood, and sensory processing.

Signaling Pathway of α 2C-Adrenoceptor Antagonism

Under normal physiological conditions, the binding of endogenous ligands like norepinephrine to α 2C-adrenoceptors activates inhibitory G-proteins (Gi/Go). This activation leads to a cascade of intracellular events, ultimately resulting in the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in modulating neurotransmitter release.

The therapeutic intervention with a selective α 2C-adrenoceptor antagonist, such as ORM-12741, is designed to interrupt this inhibitory signal. By blocking the receptor, the antagonist prevents the binding of norepinephrine, thereby disinhibiting the neuron. This leads to an increase in the release of key neurotransmitters, which is believed to be the foundation of its therapeutic effects.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of α 2C-adrenoceptor antagonism.

Experimental Evidence and Protocols

The mechanism of action for α 2C-adrenoceptor antagonists has been elucidated through a series of preclinical and clinical studies.

Preclinical In Vitro Studies

Objective: To determine the binding affinity and functional antagonism of the compound at different adrenoceptor subtypes.

Methodology:

- Receptor Binding Assays:
 - Cell membranes expressing recombinant human α 2A, α 2B, and α 2C-adrenoceptors are prepared.
 - Radioligand binding assays are performed using a specific radiolabeled ligand (e.g., [3 H]rauwolscine).
 - Increasing concentrations of the test compound (e.g., ORM-12741) are added to compete with the radioligand.
 - The concentration of the compound that inhibits 50% of the specific binding (IC₅₀) is determined.
 - The equilibrium dissociation constant (K_i) is calculated using the Cheng-Prusoff equation.
- Functional Antagonism Assays:
 - Cells expressing the specific adrenoceptor subtype are stimulated with an agonist (e.g., norepinephrine).
 - A functional response, such as GTPyS binding or changes in intracellular cAMP levels, is measured.

- The ability of the antagonist to inhibit the agonist-induced response is quantified to determine its potency (KB value).

Data Presentation:

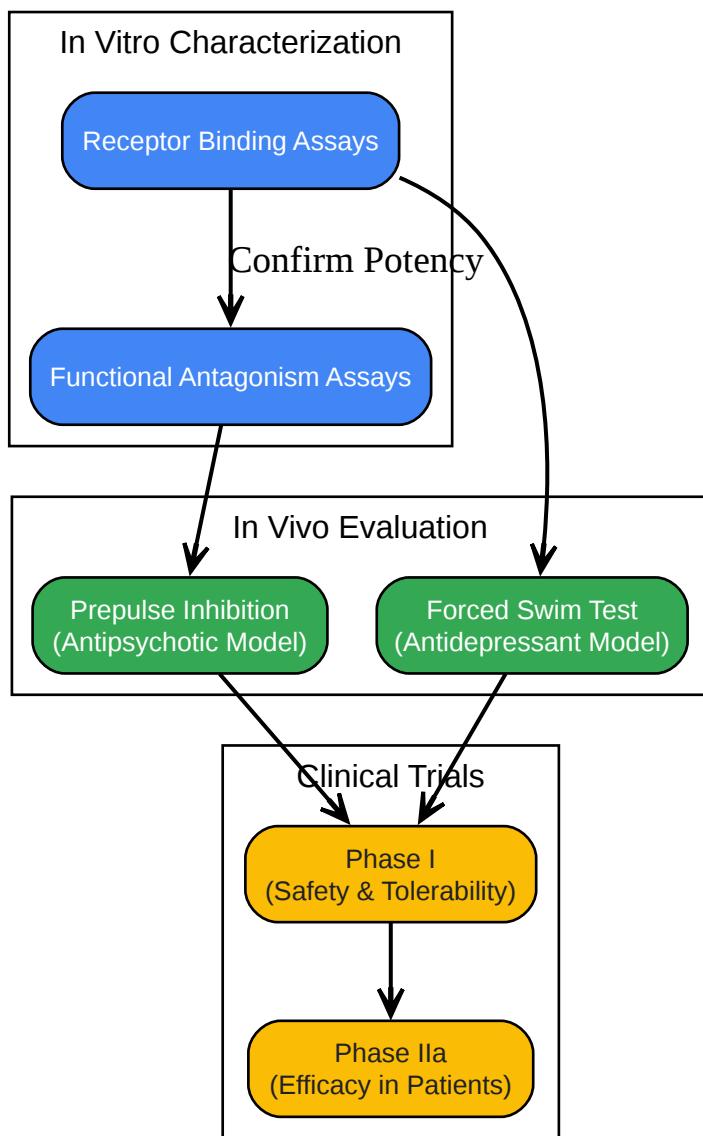
Compound	α 2A-AR KB (nM)	α 2B-AR KB (nM)	α 2C-AR KB (nM)
JP-1302	1,500	2,200	16

Note: Data for JP-1302, a similar selective α 2C-adrenoceptor antagonist, is presented for illustrative purposes.[2]

Preclinical In Vivo Studies

Objective: To evaluate the physiological and behavioral effects of the compound in animal models.

Methodology:


- Forced Swim Test (FST):
 - Used to assess antidepressant-like activity.
 - Mice or rats are placed in a cylinder of water from which they cannot escape.
 - The duration of immobility is measured.
 - A reduction in immobility time following drug administration is indicative of an antidepressant effect.
- Prepulse Inhibition (PPI) of Startle Reflex:
 - Used to assess antipsychotic-like activity.
 - A weak prestimulus (prepulse) is presented shortly before a strong startle-inducing stimulus.
 - Normally, the prepulse inhibits the startle response.

- In models of psychosis (e.g., induced by phencyclidine), PPI is disrupted.
- The ability of a drug to restore PPI is indicative of antipsychotic potential.

Data Presentation:

Treatment Group	Immobility Time in FST (seconds)	PPI Deficit Reversal (%)
Vehicle	Baseline	0%
JP-1302	Significantly Reduced	Significant Reversal

Note: Qualitative results for JP-1302 are presented for illustrative purposes.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for α2C-antagonist development.

Clinical Development of ORM-12741

Orion Corporation conducted a Phase IIa clinical trial with ORM-12741 to investigate its efficacy and safety in treating cognitive and behavioral symptoms associated with Alzheimer's disease.^[1] The study demonstrated significant positive effects on episodic memory in patients with moderately severe disease.^[1] Furthermore, ORM-12741 was generally well-tolerated.^[1]

This research led to a licensing agreement with Janssen Pharmaceuticals, Inc. for the further development and commercialization of ORM-12741 and other alpha-2c adrenoceptor antagonists.^[1] The collaboration aimed to build on the promising results and potentially bring a novel medicine to patients with Alzheimer's disease.^[1]

Conclusion

While specific data on **ORM-3819** is not publicly available, the extensive research on other selective α 2C-adrenoceptor antagonists from Orion Pharma, particularly ORM-12741, provides a strong framework for understanding the likely mechanism of action. This class of compounds holds therapeutic promise for neuropsychiatric disorders by modulating neurotransmitter systems involved in cognition and mood. Further disclosure from the developing company would be necessary to provide a definitive guide on **ORM-3819**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orion Corporation signs license agreement with Janssen Pharmaceuticals, Inc. for the development and commercialization of its novel treatment for Alzheimer's disease [orionpharma.com]
- 2. Orion's phase 2 study of ODM-105 in insomnia did not meet primary goal [orionpharma.com]
- To cite this document: BenchChem. [In-depth Technical Guide: The Mechanism of Action of ORM-3819]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579920#orm-3819-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com